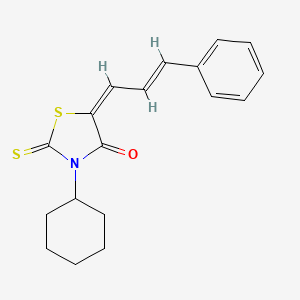![molecular formula C23H31N3S B10880499 N~3~-(4-Methylphenyl)-3,15-diazatetracyclo[7.7.1.0~2,7~.0~10,15~]heptadec-7-ene-3-carbothioamide](/img/structure/B10880499.png)
N~3~-(4-Methylphenyl)-3,15-diazatetracyclo[7.7.1.0~2,7~.0~10,15~]heptadec-7-ene-3-carbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~3~-(4-Methylphenyl)-3,15-diazatetracyclo[7710~2,7~0~10,15~]heptadec-7-ene-3-carbothioamide is a complex organic compound with a unique structure that includes multiple rings and functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N3-(4-Methylphenyl)-3,15-diazatetracyclo[7.7.1.0~2,7~.0~10,15~]heptadec-7-ene-3-carbothioamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . This process requires precise control of reaction conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to optimize yield and efficiency. Microreactor systems can be employed to control reaction kinetics and improve the selectivity of the acylation reaction .
化学反応の分析
Types of Reactions
N~3~-(4-Methylphenyl)-3,15-diazatetracyclo[7.7.1.0~2,7~.0~10,15~]heptadec-7-ene-3-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
科学的研究の応用
N~3~-(4-Methylphenyl)-3,15-diazatetracyclo[7.7.1.0~2,7~.0~10,15~]heptadec-7-ene-3-carbothioamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: The compound is used in the development of advanced materials with specific properties.
作用機序
The mechanism of action of N3-(4-Methylphenyl)-3,15-diazatetracyclo[7.7.1.0~2,7~.0~10,15~]heptadec-7-ene-3-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.
類似化合物との比較
Similar Compounds
N-(3-Amino-4-methylphenyl)benzamide: A related compound with similar structural features and applications.
2-[(7-{4-[N,N-Bis(4-methylphenyl)amino]phenyl}-2,1,3-benzothiadiazol-4-yl)methylene]propanedinitrile: Another compound with comparable properties and uses.
Uniqueness
N~3~-(4-Methylphenyl)-3,15-diazatetracyclo[7710~2,7~0~10,15~]heptadec-7-ene-3-carbothioamide is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C23H31N3S |
|---|---|
分子量 |
381.6 g/mol |
IUPAC名 |
(1R,2S,9S,10R)-N-(4-methylphenyl)-3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene-3-carbothioamide |
InChI |
InChI=1S/C23H31N3S/c1-16-7-9-20(10-8-16)24-23(27)26-12-4-5-17-13-18-14-19(22(17)26)15-25-11-3-2-6-21(18)25/h7-10,13,18-19,21-22H,2-6,11-12,14-15H2,1H3,(H,24,27)/t18-,19-,21-,22-/m1/s1 |
InChIキー |
XHWQQIQHOPLJDJ-UGESXGAOSA-N |
異性体SMILES |
CC1=CC=C(C=C1)NC(=S)N2CCCC3=C[C@@H]4C[C@@H]([C@@H]32)CN5[C@@H]4CCCC5 |
正規SMILES |
CC1=CC=C(C=C1)NC(=S)N2CCCC3=CC4CC(C32)CN5C4CCCC5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



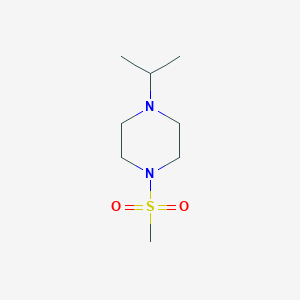
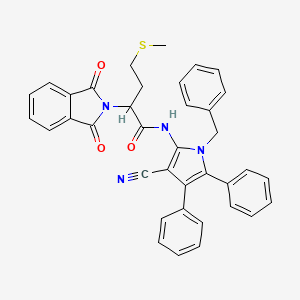
![N-(2-methyl-5-nitrophenyl)-2-{[4-phenyl-5-(quinolin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10880439.png)
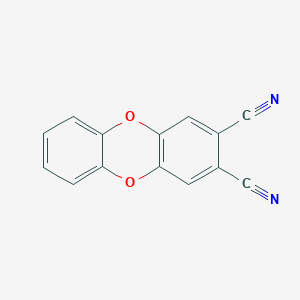
![2-({[(6-Phenyl-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10880442.png)
![2-[(1-oxophthalazin-2(1H)-yl)acetyl]-N-(4-sulfamoylphenyl)hydrazinecarbothioamide](/img/structure/B10880449.png)
![6-[(5E)-5-(3,4-dihydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B10880453.png)
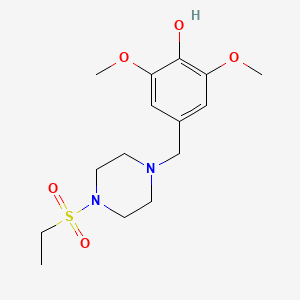
![4-{1-[3-(Benzyloxy)-4-methoxybenzyl]piperidin-4-yl}-2,6-dimethylmorpholine](/img/structure/B10880463.png)
![(2E)-3-(4-bromophenyl)-N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)prop-2-enamide](/img/structure/B10880464.png)
![7-benzyl-8-[4-(4-chlorobenzyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10880475.png)
![N-{2-[(4,5-dicyano-2-nitrophenyl)amino]-4-ethoxyphenyl}benzamide](/img/structure/B10880484.png)
